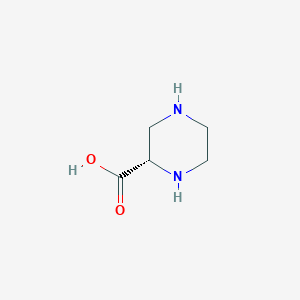

(S)-Piperazine-2-carboxylic acid

Descripción general

Descripción

Chemical compounds are substances formed from two or more elements chemically united in fixed proportions. They can be identified by their specific physical and chemical properties .

Synthesis Analysis

The synthesis of a chemical compound often involves reactions that transform a precursor into the compound. The process can involve one or more steps, and the choice of precursors and reaction conditions can greatly influence the properties of the final compound .

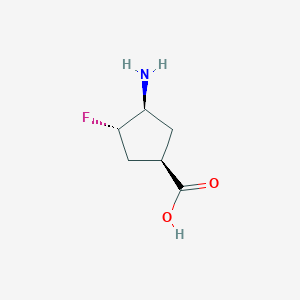

Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. It determines many of the compound’s properties, such as its reactivity, polarity, phase of matter, color, magnetism, and biological activity .

Chemical Reactions Analysis

Chemical reactions involve changes in the arrangement of atoms to produce new substances. The properties of the reactants and products, the energetics of the reaction, and the mechanism by which it occurs can all be important factors in the analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting and boiling points, solubility, density, and reactivity. These properties can be used to identify a compound, predict its behavior, and design methods for its synthesis .

Aplicaciones Científicas De Investigación

Enantioselective Lewis Basic Catalyst

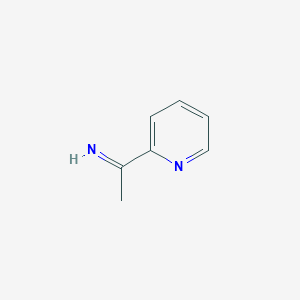

Research by Wang et al. (2006) highlights the application of (S)-Piperazine-2-carboxylic acid derived N-formamides as enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines. This process achieved high yields and enantioselectivities for a broad range of substrates, marking a significant advancement in organic synthesis methodologies (Wang et al., 2006).

Synthesis of Protected Piperazines

Gao and Renslo (2007) described an efficient synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from (S)-Piperazine-2-carboxylic acid. These building blocks are valuable in preparing biologically active compounds and constructing combinatorial libraries (Gao & Renslo, 2007).

Versatile Synthesis of Piperazine-2-Carboxamides

Rossen et al. (1997) discussed an efficient and versatile synthesis of piperazine-2-carboxamides, utilizing a one-pot, 4-component Ugi condensation. This method is noteworthy for its efficiency in synthesizing a variety of carboxamides (Rossen et al., 1997).

Synthesis of Monoacylated Piperazine Derivatives

Bandgar and Pandit (2003) achieved the synthesis of monoacylated piperazine derivatives from carboxylic acids, demonstrating a method that features good to excellent yields, short reaction times, and mild conditions (Bandgar & Pandit, 2003).

Visible-Light-Driven Synthesis Protocol

Gueret et al. (2020) developed a visible-light-promoted decarboxylative annulation protocol to synthesize 2-substituted piperazines. This innovative approach utilized a glycine-based diamine and various aldehydes, enabling the process under mild conditions (Gueret et al., 2020).

Preparation via Stereoselective Amidases

Eichhorn et al. (1997) explored the kinetic resolution of racemic piperazine-2-carboxamide using stereospecific amidases in whole bacterial cells. This approach led to the production of (S)- and (R)-piperazine-2-carboxylic acid, demonstrating the utility of biocatalysis (Eichhorn et al., 1997).

Derivatization for Mass Spectrometry

Qiao et al. (2011) employed piperazine-based derivatives for the derivatization of carboxyl groups on peptides, enhancing signal detection in mass spectrometry. This technique is useful for sensitive determination of peptides in proteome analysis (Qiao et al., 2011).

Kinetic Resolution and Lipase Catalysis

Hietanen et al. (2011) studied the kinetic resolution of piperazine-2-carboxylic acid derivatives using Lipase A from Candida antarctica. This research demonstrates the enzyme's high enantioselectivity in catalyzing N-acylation, valuable for organic synthesis (Hietanen et al., 2011).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Some compounds can be harmful or dangerous if they are inhaled, ingested, or come into contact with the skin. Others can pose risks if they are released into the environment .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSXHAMIXJGYCS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363601 | |

| Record name | (S)-Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Piperazine-2-carboxylic acid | |

CAS RN |

147650-70-2 | |

| Record name | (S)-Piperazine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147650-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)

![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)